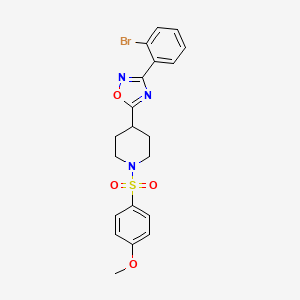
3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H20BrN3O4S and its molecular weight is 478.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20BrN3O4S with a molecular weight of 438.3 g/mol . Its structure features a 1,2,4-oxadiazole ring , which is known for its bioactive potential due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole moiety can effectively inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfonamide functionalities in this compound may enhance its antibacterial effects by increasing membrane permeability or disrupting metabolic pathways.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A notable study demonstrated that similar compounds could induce apoptosis in cancer cells by increasing the expression levels of p53 and activating caspase-3 , leading to programmed cell death . Molecular docking studies suggest that these compounds can bind effectively to estrogen receptors, similar to known anticancer agents like Tamoxifen .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives featuring the 1,3,4-oxadiazole scaffold have shown strong inhibitory activity against acetylcholinesterase and urease , which are crucial in various physiological processes . The IC50 values for these activities indicate significant potency, suggesting that this compound could be a candidate for further development as a therapeutic agent targeting neurological disorders or infections caused by urease-producing bacteria.
The mechanisms underlying the biological activities of this compound involve:
- Molecular Interactions : The compound's aromatic rings facilitate hydrophobic interactions with target proteins, enhancing binding affinity .
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes like urease and acetylcholinesterase, leading to inhibition .
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and p53 modulation contributes to its anticancer effects .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives against Mycobacterium bovis BCG. The results showed that compounds with similar structural features exhibited strong antimicrobial activity both in active and dormant states .
Study 2: Anticancer Properties
In a separate investigation into the anticancer properties of oxadiazole derivatives, researchers found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most effective compounds increased apoptosis markers significantly compared to controls .
Data Summary Table
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXKEEZCFIIESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














